![molecular formula C12H11BrN2O2S B2506345 2-(2-Bromoanilino)thiazole-4-carboxylic acid ethyl ester CAS No. 1497270-86-6](/img/structure/B2506345.png)
2-(2-Bromoanilino)thiazole-4-carboxylic acid ethyl ester
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Overview
Description
“2-(2-Bromoanilino)thiazole-4-carboxylic acid ethyl ester” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are significant in medicinal chemistry as they are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of 2-aminothiazole-4-carboxylate, a related compound, has been described in the literature . Ethyl 2-aminothiazole-4-carboxylate was synthesized by reacting ethyl bromopyruvate and thiourea . This compound was then used to synthesize Schiff bases by reacting it with different aldehydes and ketones .Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of sulfur and nitrogen in the five-membered ring . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary depending on the substituents at positions 2 and 4 . Thiazole resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Some thiazole derivatives have been reported to have analgesic properties, which means they can relieve pain .
Anti-inflammatory Activity
Thiazole derivatives can also act as anti-inflammatory agents, reducing inflammation and swelling .
Antimicrobial and Antifungal Activity
Thiazole compounds have been found to have antimicrobial and antifungal properties, making them useful in the treatment of various infections .
Antiviral Activity
Certain thiazole derivatives have shown antiviral activity, potentially offering a line of defense against viral infections .
Anticonvulsant Activity
Thiazole derivatives have been found to have anticonvulsant properties, which means they can prevent or reduce the severity of epileptic fits or other convulsions .
Neuroprotective Activity
Thiazole compounds have been reported to have neuroprotective effects, which means they can protect neurons from injury or degeneration .
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic activity, making them potential candidates for cancer treatment . For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer .
Mechanism of Action
Safety and Hazards
Future Directions
While I could not find specific future directions for “2-(2-Bromoanilino)thiazole-4-carboxylic acid ethyl ester”, thiazoles in general are an active area of research due to their diverse therapeutic roles . Further studies could focus on synthesizing new thiazole derivatives and evaluating their biological activities.
properties
IUPAC Name |
ethyl 2-(2-bromoanilino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-6-4-3-5-8(9)13/h3-7H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOVDMIKXSACNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoanilino)thiazole-4-carboxylic acid ethyl ester |
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